Trichloro(pentamethylcyclopentadienyl)titanium(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

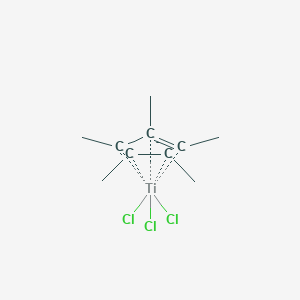

Trichloro(pentamethylcyclopentadienyl)titanium(IV): is an organometallic compound with the chemical formula C10H15Cl3Ti . It is a red crystalline solid that is highly insoluble in water and thermally stable. This compound is commonly used as a catalyst in various chemical reactions, particularly in the field of organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be synthesized by reacting pentamethylcyclopentadienyl sodium with titanium tetrachloride. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of trichloro(pentamethylcyclopentadienyl)titanium(IV) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in bulk for use as a catalyst in various industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.

Oxidation-Reduction Reactions: The titanium center can undergo redox reactions, changing its oxidation state.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in an inert atmosphere.

Oxidation-Reduction Reactions: Reagents such as hydrogen or oxygen can be used under controlled conditions.

Polymerization Reactions: Olefins are polymerized in the presence of trichloro(pentamethylcyclopentadienyl)titanium(IV) under specific temperature and pressure conditions

Major Products:

Substitution Reactions: The major products are substituted trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives.

Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include various titanium complexes.

Polymerization Reactions: The major products are polymers such as polyethylene or polypropylene

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily recognized for its role as a catalyst in various organic synthesis reactions. Its ability to lower the activation energy of chemical reactions makes it invaluable in the following processes:

- Alkene Polymerization : It facilitates the polymerization of olefins, leading to the production of high-quality polymers with tailored properties. This application is critical in the plastics industry for producing materials with specific mechanical and thermal characteristics.

- Alkene Insertion Reactions : The compound is effective in alkene insertion reactions, which are essential for synthesizing complex organic molecules that are otherwise challenging to produce using traditional methods .

- Transesterification Reactions : It has been successfully employed in transesterification, a key reaction in biodiesel production and the synthesis of various esters .

Material Science

In material science, Trichloro(pentamethylcyclopentadienyl)titanium(IV) plays a crucial role in the development of advanced materials:

- Titanium-Based Nanocomposites : The compound is utilized in synthesizing titanium-based nanocomposites known for their strength and lightweight characteristics. These materials are increasingly used in aerospace and automotive applications due to their superior performance .

- Ceramics and Coatings : Its thermal stability and reactivity make it suitable for producing ceramic materials and coatings, enhancing durability and performance in various industrial applications .

Electronics

The electronics industry benefits from Trichloro(pentamethylcyclopentadienyl)titanium(IV) through its use in:

- Thin Film Fabrication : This compound is involved in the fabrication of thin films for semiconductors, contributing to the development of more efficient electronic devices. Its unique properties allow for precise control over film characteristics during deposition processes .

Environmental Applications

Trichloro(pentamethylcyclopentadienyl)titanium(IV) shows promise in environmental remediation:

Mécanisme D'action

Catalytic Activity: The mechanism by which trichloro(pentamethylcyclopentadienyl)titanium(IV) exerts its catalytic effects involves the coordination of the titanium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The pentamethylcyclopentadienyl ligand stabilizes the titanium center, enhancing its reactivity .

Molecular Targets and Pathways: The primary molecular targets are the reactants in the catalytic reactions. The pathways involved include the formation of intermediate complexes that lower the activation energy of the reactions .

Comparaison Avec Des Composés Similaires

- Cyclopentadienyltitanium(IV) trichloride

- Bis(cyclopentadienyl)titanium(IV) dichloride

- Pentamethylcyclopentadienylzirconium(IV) trichloride

Uniqueness: Trichloro(pentamethylcyclopentadienyl)titanium(IV) is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides enhanced stability and reactivity compared to its non-methylated counterparts. This makes it particularly effective as a catalyst in various chemical reactions .

Activité Biologique

Overview

Trichloro(pentamethylcyclopentadienyl)titanium(IV) (often abbreviated as Me5CpTiCl3) is an organometallic compound with the chemical formula C10H15Cl3Ti. It is recognized for its role as a catalyst in various organic synthesis reactions, particularly in the polymerization of olefins and other complex organic transformations. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C10H15Cl3Ti

- Molecular Weight : 289.47 g/mol

- Appearance : Red crystalline solid

- Melting Point : 200 °C (decomposes)

- Solubility : Highly insoluble in water; sensitive to moisture

Trichloro(pentamethylcyclopentadienyl)titanium(IV) primarily functions as a catalyst in organic reactions. It lowers the activation energy required for reactions, facilitating processes such as:

- Alkene Polymerization

- Alkene Cyclization

- Alkene Insertion Reactions

The compound reacts with water, producing toxic hydrogen chloride gas, which necessitates careful handling and storage away from moisture .

Biochemical Pathways

The biological activity of Me5CpTiCl3 can be linked to its catalytic properties in synthetic pathways rather than direct biological effects on living organisms. However, its potential implications in biological systems arise from its reactivity and ability to form complexes with biomolecules.

Key Reactions Involving Me5CpTiCl3:

- Polymerization Reactions : Utilized in the synthesis of polymers which may have biomedical applications.

- Ligand Exchange Reactions : The chlorine atoms can be substituted with biologically relevant ligands, potentially leading to new therapeutic compounds.

Case Study 1: Catalytic Activity in Organic Synthesis

Research has shown that Trichloro(pentamethylcyclopentadienyl)titanium(IV) effectively catalyzes the polymerization of styrene, leading to high molecular weight polymers under mild conditions. This reaction showcases its utility in producing materials that can be further modified for biomedical applications .

Case Study 2: Environmental Impact and Safety

Due to its moisture sensitivity and the production of toxic byproducts, studies have focused on the environmental impact of using Me5CpTiCl3 in industrial settings. Proper handling protocols are essential to mitigate risks associated with exposure to hydrogen chloride gas .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Unique Features |

|---|---|---|---|

| Trichloro(pentamethylcyclopentadienyl)titanium(IV) | C10H15Cl3Ti | 200 (dec.) | High stability due to pentamethylcyclopentadienyl ligand |

| Cyclopentadienyltitanium(IV) trichloride | C5H5Cl3Ti | 180 (dec.) | Less sterically hindered than Me5CpTiCl3 |

| Bis(cyclopentadienyl)titanium(IV) dichloride | C10H10Cl2Ti | 150 (dec.) | Exhibits different reactivity patterns |

Propriétés

Numéro CAS |

12129-06-5 |

|---|---|

Formule moléculaire |

C10H20Cl3Ti |

Poids moléculaire |

294.5 g/mol |

Nom IUPAC |

1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium |

InChI |

InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3 |

Clé InChI |

OWKYSKHJGRHJCM-UHFFFAOYSA-K |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

SMILES canonique |

CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.